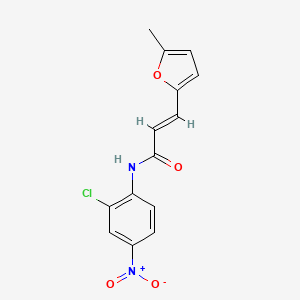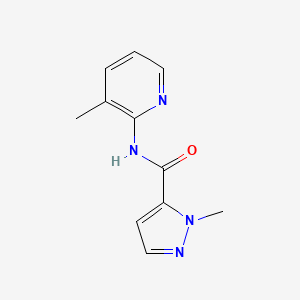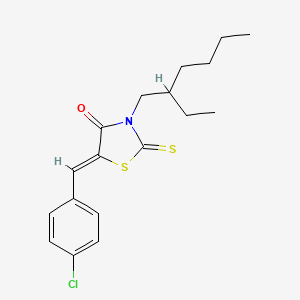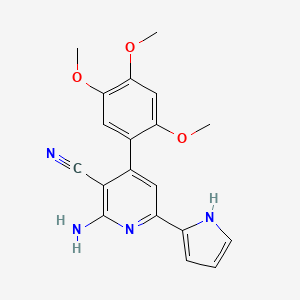
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CNF and is characterized by its ability to selectively inhibit the activity of cysteine proteases.
Wirkmechanismus
CNF selectively inhibits cysteine proteases by irreversibly modifying the active site of the enzyme. The acrylamide moiety of CNF reacts with the thiol group of the catalytic cysteine residue in the active site of the enzyme, resulting in the formation of a covalent bond. This covalent bond prevents the enzyme from functioning, leading to inhibition of its activity.
Biochemical and Physiological Effects:
CNF has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by CNF has been shown to induce apoptosis in cancer cells. CNF has also been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. Additionally, CNF has been shown to have antiviral activity against HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of CNF is its ability to selectively inhibit cysteine proteases, making it a valuable tool in the study of these enzymes. However, CNF has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, CNF is a potent inhibitor, which can lead to toxicity in cells and animals at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of CNF in scientific research. One area of interest is the development of CNF-based therapies for diseases such as cancer and inflammatory diseases. Another area of interest is the study of the role of cysteine proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of CNF-based antiviral therapies. Further research is needed to fully understand the potential of CNF in these areas.
Synthesemethoden
CNF can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of acetic acid. The resulting intermediate is then reacted with acryloyl chloride to yield the final product, CNF. This synthesis method has been optimized to yield high purity CNF with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
CNF has been extensively used as a research tool in the field of biochemistry and molecular biology. Its ability to selectively inhibit cysteine proteases has made it a valuable tool in the study of these enzymes. CNF has been used to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, and inflammation. It has also been used to study the function of cysteine proteases in diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-13-6-3-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFXYYAJXMUDKL-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)



![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)